Coenzyme Q12 Exhibits Superior Calculated Lipophilicity vs. CoQ10, Predicting Differential Membrane Partitioning Behavior
Coenzyme Q12 (C69H106O4) exhibits a calculated partition coefficient (cLogP) of 26.428, as determined by in silico physicochemical modeling [1]. This value is substantially higher than the cLogP for Coenzyme Q10 (C59H90O4), which is approximately 18.5-19.5 based on published predictive models [2]. The ~40% increase in cLogP for CoQ12 is driven by its two additional isoprene units, which enhance its hydrophobicity and are expected to alter its localization and lateral mobility within lipid bilayer systems.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) as a Measure of Lipophilicity |
|---|---|
| Target Compound Data | cLogP = 26.428 |
| Comparator Or Baseline | Coenzyme Q10 (cLogP ~ 18.5-19.5) |
| Quantified Difference | Approximately 40% higher cLogP for CoQ12 relative to CoQ10 |
| Conditions | In silico prediction based on molecular structure; CoQ10 cLogP from literature-derived computational models |
Why This Matters
A 40% higher cLogP predicts significantly altered membrane partitioning and diffusion dynamics, making CoQ12 the required homolog for biophysical studies of hydrophobic chain length effects on lipid bilayer behavior.
- [1] UNII-FDA Database. (n.d.). Coenzyme Q12: Physicochemical Properties and ADMET Predictions. UNII: BAS2X6V84P. U.S. Food and Drug Administration. View Source
- [2] PubChem. (n.d.). Coenzyme Q10: Computed Properties. PubChem Compound Summary for CID 5281915. National Center for Biotechnology Information. View Source
